molecular formula C15H18FN3O2S B12976865 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline

Cat. No.: B12976865
M. Wt: 323.4 g/mol
InChI Key: QSKQVZWVLOIIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a fluorine atom, a sulfonyl group, and a diazepane ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroisoquinoline with a sulfonyl chloride derivative in the presence of a base to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline involves its interaction with specific molecular targets. For instance, it acts as a Rho kinase inhibitor, which affects cellular processes such as contraction, motility, and proliferation. This inhibition is achieved through binding to the active site of the enzyme, blocking its activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline is unique due to its specific structural features, such as the fluorine atom and the diazepane ring, which confer distinct chemical and biological properties. These features differentiate it from other Rho kinase inhibitors and contribute to its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

4-fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14/h2,4-5,9-11,17H,3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKQVZWVLOIIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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